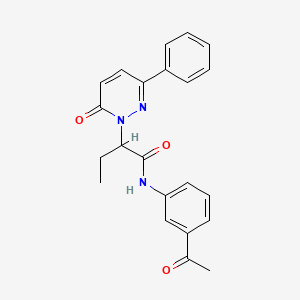![molecular formula C22H22ClN3O3S2 B11359939 Ethyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11359939.png)
Ethyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the thiophene moiety, and the final esterification to form the ethyl ester. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
化学反应分析
Types of Reactions
ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects are mediated through these interactions. The exact pathways involved would depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives and thiophene-containing molecules. Examples include:
- ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE
- 2-CHLORO-4-METHYLPYRIMIDINE
Uniqueness
The uniqueness of ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C22H22ClN3O3S2 |
|---|---|
分子量 |
476.0 g/mol |
IUPAC 名称 |
ethyl 2-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-5-29-21(28)17-13(3)14(4)31-20(17)26-19(27)18-16(23)10-24-22(25-18)30-11-15-9-7-6-8-12(15)2/h6-10H,5,11H2,1-4H3,(H,26,27) |
InChI 键 |
SCGPKAZCKWHALV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chloro-3-methylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11359856.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11359876.png)

![4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11359888.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359897.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11359900.png)
![N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B11359908.png)
![5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11359909.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11359917.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide](/img/structure/B11359918.png)

![5-(3,4-dimethylphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11359952.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methylpropoxy)benzamide](/img/structure/B11359955.png)
